

Biological activity of N-Acetylindoline-2-carboxylic acid derivatives

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Compound of Interest

Compound Name: *N*-Acetylindoline-2-carboxylic acid

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An In-Depth Technical Guide to the Biological Activity of **N**-Acetylindoline-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure in the design of novel therapeutic agents. Among its many variations, **N**-Acetylindoline-2-carboxylic acid and its derivatives have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. This technical guide synthesizes current research to provide an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds. We will delve into their roles as potent enzyme inhibitors, anticancer agents, and anti-inflammatory and antimicrobial compounds, providing field-proven insights and detailed experimental protocols to empower researchers in the ongoing quest for new and effective pharmaceuticals.

Introduction: The N-Acetylindoline-2-carboxylic Acid Scaffold

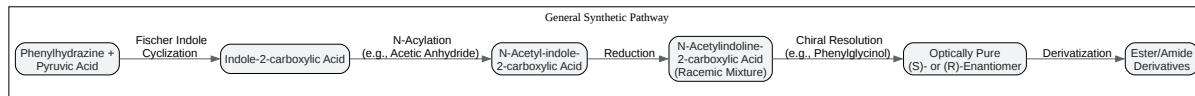
The **N**-Acetylindoline-2-carboxylic acid core is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, with an acetyl group on the nitrogen and a carboxylic acid at the 2-position. This structure can be considered a constrained mimetic

of both proline and phenylalanine, offering a unique conformational rigidity that is highly attractive for drug design.^[1] The N-acetyl group provides a key hydrogen bond acceptor and influences the molecule's electronic properties and solubility, while the carboxylic acid moiety serves as a critical interaction point, often chelating with metal ions in the active sites of metalloenzymes.^[2] These intrinsic properties have positioned **N-Acetylindoline-2-carboxylic acid** derivatives as promising candidates for targeting a wide array of biological targets implicated in various disease states.

Synthetic Strategies: Crafting the Core and Its Analogs

The synthesis of **N-Acetylindoline-2-carboxylic acid** derivatives is a well-established process, often beginning with the synthesis of the indole-2-carboxylic acid precursor. A common and effective route involves the Fischer indole cyclization.^{[3][4]} Subsequent N-acylation and reduction of the indole ring yield the desired indoline scaffold. The generation of optically pure enantiomers is often a critical step, achieved through resolution using chiral agents like (S)- or (R)-phenylglycinol.^[5]

The versatility of the scaffold allows for extensive chemical modification to explore the structure-activity relationship (SAR). Derivatives are commonly prepared through direct N-acylation with various carboxylic acids or by creating ester and amide derivatives from the core carboxylic acid group.^{[6][7]}



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Figure 1: General workflow for the synthesis of **N-Acetylindoline-2-carboxylic acid** derivatives.

A Spectrum of Biological Activities

Derivatives of the **N-Acetylindoline-2-carboxylic acid** scaffold have demonstrated a remarkable range of pharmacological effects. This section will explore the key areas of activity, the underlying mechanisms, and supporting data from seminal studies.

Enzyme Inhibition: A Primary Mechanism of Action

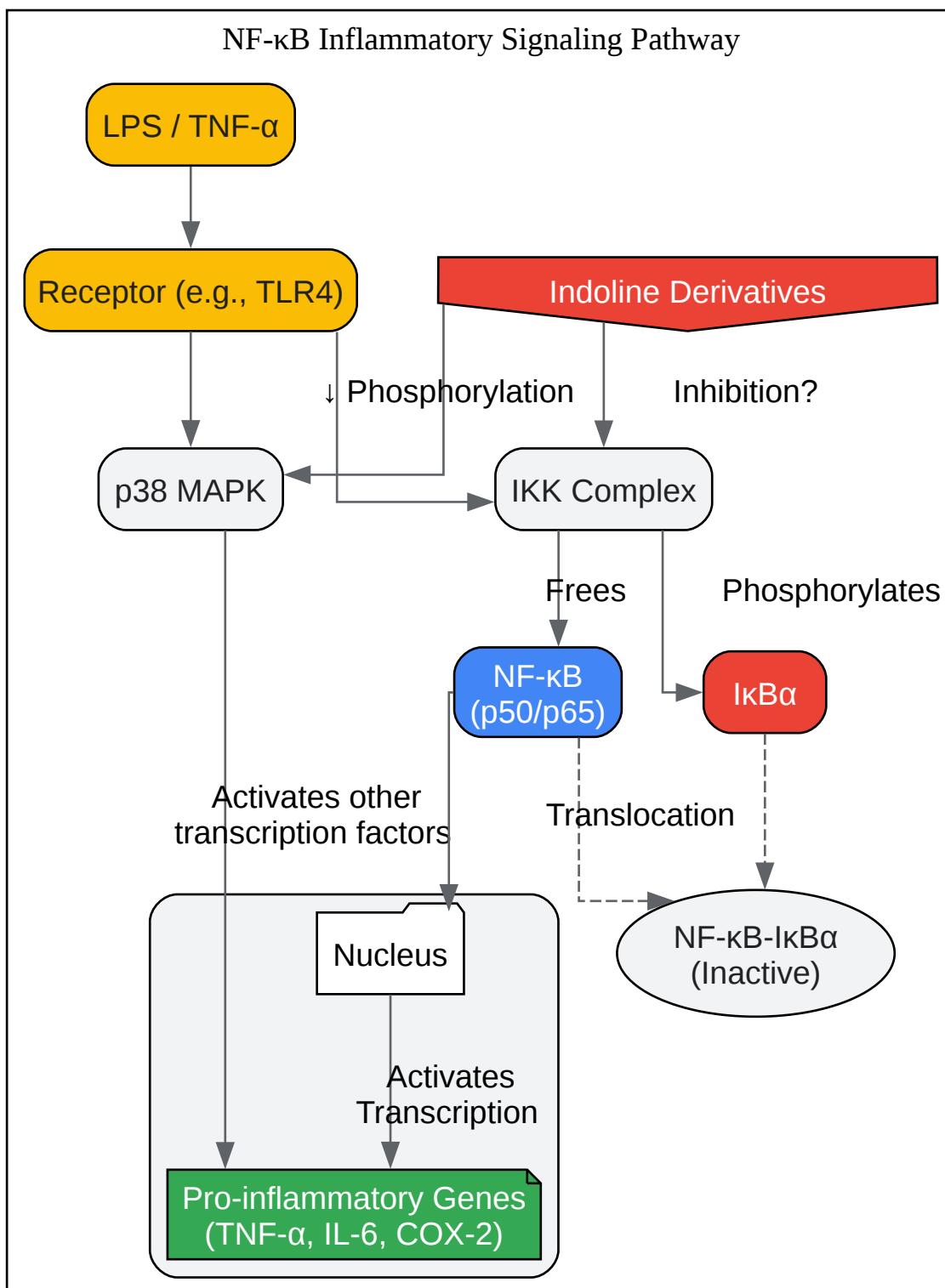
A significant portion of the therapeutic potential of these derivatives stems from their ability to inhibit specific enzymes involved in disease pathology.

- **Angiotensin-Converting Enzyme (ACE) Inhibition:** Certain (Mercaptopropanoyl)indoline-2-carboxylic acid derivatives have been identified as potent ACE inhibitors.^[8] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. The (S,S) stereoisomer of 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid was found to be three times more potent than the established drug captopril *in vitro*.^[8] This enhanced potency is attributed to the increased hydrophobicity of the indoline nucleus, suggesting it interacts favorably with a hydrophobic pocket at the active site of ACE.^[8] These compounds have demonstrated significant oral antihypertensive activity in spontaneously hypertensive rats.^[8]
- **HIV-1 Integrase Inhibition:** Indole-2-carboxylic acid derivatives have been developed as novel HIV-1 integrase strand transfer inhibitors (INSTIs).^{[2][9]} This enzyme is crucial for integrating the viral DNA into the host genome, a critical step in the HIV life cycle. The indole core and the C2 carboxyl group are believed to chelate the two Mg²⁺ ions within the enzyme's active site, effectively blocking its function.^{[2][9]} Structural optimization, such as adding a long branch at the C3 position of the indole core, has been shown to markedly increase inhibitory effects, with some derivatives achieving IC₅₀ values as low as 0.13 μM.^[2]
- **Cyclooxygenase (COX) Inhibition:** As non-steroidal anti-inflammatory drugs (NSAIDs), many carboxylic acid-containing compounds exert their effects by inhibiting COX enzymes, which are responsible for prostaglandin synthesis.^[10] N-substituted indole-2-carboxylic acid esters have been designed and studied as potential COX-2 selective inhibitors.^[11] Receptor docking studies predict that specific ester derivatives can dock effectively into the active site of COX-2, suggesting a potential for developing anti-inflammatory agents with improved gastrointestinal safety profiles compared to non-selective NSAIDs.^[11]

Anti-Inflammatory Activity

Beyond specific COX inhibition, indoline derivatives exhibit broad anti-inflammatory effects through various mechanisms.

- **Inhibition of Protein Denaturation:** Protein denaturation is a well-documented cause of inflammation. Several synthesized indoline derivatives have shown an excellent ability to inhibit protein denaturation *in vitro*, with IC₅₀ values comparable to the standard drug diclofenac sodium.[12] Specifically, sulphonamide derivatives of N-(4-aminophenyl)indoline-1-carbothioamide showed potent activity, with IC₅₀ values around 60.7 µg/ml.[12]
- **Modulation of Pro-Inflammatory Cytokines:** Chronic inflammatory diseases are often characterized by elevated levels of pro-inflammatory cytokines like TNF-α and IL-6.[13] Indoline derivatives have been shown to reduce the production of nitric oxide (NO), TNF-α, and IL-6 in LPS-activated macrophages at very low concentrations (1-10 pM).[13] This reduction in cytokines was associated with a decrease in the phosphorylation of p38 MAP kinase, a key component of inflammatory signaling pathways.[13]
- **Inhibition of NF-κB Activity:** The transcription factor NF-κB is a master regulator of the inflammatory response. A series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and found to be potent inhibitors of NF-κB activity.[14][15] This inhibition appears to be a key mechanism for their anti-inflammatory and, as discussed next, anticancer effects.



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Figure 2: Simplified NF-κB signaling pathway and potential points of inhibition by indoline derivatives.

Anticancer Activity

The antiproliferative properties of **N-Acetylindoline-2-carboxylic acid** derivatives have been evaluated against various human cancer cell lines.

- Cytotoxicity: Indolin-2-one derivatives bearing a 4-thiazolidinone moiety exhibited significant cytotoxicity against human colon (HT-29), lung (H460), and breast (MDA-MB-231) cancer cell lines.[16] One promising compound showed remarkable potency, with IC_{50} values of 0.016 $\mu\text{mol/L}$ and 0.0037 $\mu\text{mol/L}$ against HT-29 and H460 cells, respectively.[16] Similarly, N-acetyl pyrazoline derivatives have shown moderate to potent activity against breast (MCF7, T47D) and cervical (HeLa) cancer cell lines.[17]
- Mechanism: The inhibition of NF- κ B activity is a likely contributor to the anticancer effects of these compounds, as NF- κ B is known to regulate cell survival, proliferation, and angiogenesis in tumors.[14][15] Furthermore, some derivatives have been investigated as inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are tumor-associated enzymes involved in pH regulation and tumor progression.[18][19]

Table 1: Selected Anticancer Activity of Indoline and Related Derivatives

Compound Class	Cancer Cell Line	Activity (IC_{50})	Reference
Indolin-2-one-thiazolidinone	HT-29 (Colon)	0.016 $\mu\text{mol/L}$	[16]
Indolin-2-one-thiazolidinone	H460 (Lung)	0.0037 $\mu\text{mol/L}$	[16]
N-acetyl pyrazoline A	T47D (Breast)	26.51 $\mu\text{g/ml}$	[17]
N-acetyl pyrazoline A	HeLa (Cervical)	31.19 $\mu\text{g/ml}$	[17]

| Quinoline-2-carboxylic acid | MCF7 (Breast) | Significant Growth Inhibition |[\[20\]](#) |

Antimicrobial and Antioxidant Properties

- Antimicrobial Activity: Various ester and amide derivatives of indole-2-carboxylic acid have been screened for antimicrobial properties.[6][21] Significant activity has been reported

against bacteria such as *Enterococcus faecalis* and the fungus *Candida albicans*, with some derivatives showing a Minimum Inhibitory Concentration (MIC) value of 8 $\mu\text{g}/\text{mL}$ against the latter.[6] The antibacterial activity of related quinolone-carboxylic acid derivatives is often attributed to the inhibition of bacterial DNA gyrase.[22]

- **Antioxidant Activity:** Certain derivatives have demonstrated potent antioxidant effects. Studies have shown excellent reducing power and a strong capacity for scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals.[6] Additionally, many of the tested compounds exhibited more powerful Fe^{2+} chelating activity than the standard chelator EDTA.[6]

Table 2: Antimicrobial Activity of Indole-2-Carboxylic Acid Derivatives

Compound	Microorganism	Activity (MIC)	Reference
Amide Derivative 2	<i>Enterococcus faecalis</i>	Most Active Derivative	[6]
Amide Derivative 2	<i>Candida albicans</i>	8 $\mu\text{g}/\text{mL}$	[6]
Various Derivatives	<i>Staphylococcus aureus</i>	Significant Activity	[21]

| Various Derivatives | *Escherichia coli* | Significant Activity | [21] |

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design.

- **For ACE Inhibition:** The stereochemistry at both the indoline-2-carboxylic acid and the mercaptopropanoyl side chain is critical. The (S,S) configuration consistently shows the highest potency.[8]
- **For HIV-1 Integrase Inhibition:** The indole core and C2 carboxyl group are essential for chelating Mg^{2+} ions.[2] Introducing a long branch at the C3 position and halogenated benzene groups at the C6 position can significantly increase inhibitory activity by improving interactions with a hydrophobic cavity near the active site.[2]

- For NF-κB Inhibition/Anticancer Activity: For N-(substituted)phenylamide derivatives, the presence of a 4-Cl substituent on the phenyl ring was found to be four times more potent than the lead compound.[14] The N-substituent on the indoline ring is also crucial; intermediates with a Boc group showed outstanding results.[14][15]

Key Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step methodologies for assessing the biological activities discussed.

Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)

This protocol assesses the ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA), a model for protein denaturation in inflammatory responses.[12]

Materials:

- Bovine Serum Albumin (BSA) solution (0.2% w/v)
- Test compounds (dissolved in a suitable solvent like DMSO)
- Phosphate Buffered Saline (PBS), pH 6.4
- Diclofenac sodium (standard drug)
- UV-Vis Spectrophotometer

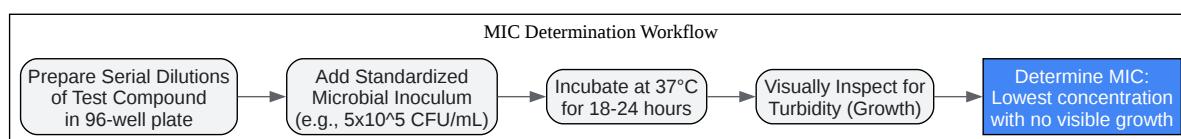
Procedure:

- Prepare test solutions of various concentrations (e.g., 50, 100, 200 µg/mL) of the N-acetylindoline derivative and the standard drug.
- To 0.5 mL of each test solution, add 0.5 mL of 0.2% BSA solution.
- The control consists of 0.5 mL of the solvent and 0.5 mL of BSA solution. The product control consists of 0.5 mL of the test solution and 0.5 mL of PBS.

- Incubate all samples at 37°C for 20 minutes.
- Induce denaturation by heating the samples at 70°C for 5 minutes.
- Cool the samples to room temperature.
- Measure the absorbance (turbidity) of the solutions at 660 nm.
- Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = $[1 - (\text{Abs_sample} - \text{Abs_product_control}) / \text{Abs_control}] * 100$
- Determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation) by plotting percentage inhibition against compound concentration.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.



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Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

- 96-well microtiter plates
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

- Standardized microbial inoculum (e.g., 0.5 McFarland standard)
- Test compounds (dissolved in DMSO)
- Positive control (broth + inoculum), negative control (broth only)
- Standard antibiotic (e.g., Ampicillin, Amoxicillin)

Procedure:

- Dispense 100 μ L of sterile broth into each well of a 96-well plate.
- Add 100 μ L of the test compound solution to the first well and perform a two-fold serial dilution across the plate.
- Prepare a standardized microbial suspension and dilute it in broth to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Inoculate each well (except the negative control) with 100 μ L of the diluted microbial suspension. The final volume in each well will be 200 μ L.
- Include a positive control (inoculum without compound) and a negative control (broth only).
- Seal the plate and incubate at 37°C for 18-24 hours.
- After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well).

Future Perspectives

The **N-Acetylindoline-2-carboxylic acid** scaffold is a proven platform for the development of biologically active compounds. The existing body of research demonstrates its potential across multiple therapeutic areas, from infectious diseases and hypertension to inflammation and oncology. Future research should focus on:

- Multi-Target Ligand Design: Given the broad activity spectrum, designing derivatives that can selectively modulate multiple targets (e.g., inhibit both COX-2 and NF- κ B) could lead to synergistic therapeutic effects for complex diseases like cancer or rheumatoid arthritis.

- Pharmacokinetic Optimization: While many derivatives show high in vitro potency, further studies are needed to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure efficacy and safety in vivo.
- Exploration of New Targets: The unique conformational properties of the indoline core suggest it could be adapted to inhibit other challenging targets, such as protein-protein interactions.

In conclusion, **N-Acetylindoline-2-carboxylic acid** derivatives represent a rich and fertile ground for drug discovery. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge to build upon past successes and unlock the full therapeutic potential of this remarkable chemical scaffold.

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